

Introduction: The Discovery of sGnRH and the Rationale for sGnRH-A

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Compound of Interest

Compound Name: sGnRH-A

Cat. No.: B3030828

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Gonadotropin-Releasing Hormone (GnRH) is a decapeptide neurohormone that plays a pivotal role in the reproductive systems of vertebrates.[1][2] It is synthesized in the hypothalamus and released into the hypophyseal portal bloodstream, where it stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.[2]

Different forms of GnRH have been identified across various species, including mammalian (mGnRH), avian (cGnRH), and piscine (salmon, sGnRH) types.[3] The native sGnRH peptide was found to be highly potent, often more so than mGnRH, in stimulating gonadotropin release in several fish species.[4] This observation spurred the development of synthetic analogs of sGnRH to further enhance potency and stability, leading to the creation of **sGnRH-A**.

sGnRH-A, with the structure [D-Arg⁶, Pro⁹]-LHRH (pGlu-His-Trp-Ser-Tyr-D-Arg-Trp-Leu-Pro-NH₂), is a synthetic analog of salmon GnRH.[5] The modifications at position 6 (substitution of Gly with a D-amino acid, D-Arg) and position 9 (substitution of Gly-NH₂ with Pro-NH₂) were designed to increase resistance to enzymatic degradation and enhance receptor binding affinity, resulting in a more potent and longer-lasting biological effect.[6]

Biological Activity and Quantitative Data

sGnRH-A is a potent stimulator of gonadotropin and growth hormone (GH) secretion.[7] Its enhanced potency compared to native GnRH forms and other analogs makes it a valuable tool in aquaculture for inducing ovulation and spawning.[3][7]

In Vitro and In Vivo Effects

Studies have consistently demonstrated the superior activity of sGnRH and its analogs.

- In Vitro: **sGnRH-A** stimulates GH secretion and increases GH mRNA levels in a dose-dependent manner in common carp pituitary fragments.[5][7] In superfused rat pituitary cells, some cGnRH analogs showed increased LH and FSH secretory activity compared to mGnRH, while sGnRH and its analogs were generally less active in this mammalian system. [3]
- In Vivo: **sGnRH-A** and other sGnRH agonists are highly effective in inducing spawning in various fish species, including the Indian catfish.[8] The substitution of a D-amino acid at position 6 significantly increases the potency of sGnRH agonists.[8]

Comparative Potency of GnRH Analogs

The following table summarizes the comparative potency of different GnRH forms based on their ability to stimulate GH mRNA levels and GH release in common carp pituitary.

Peptide	Relative Potency
sGnRH-A	Highest
sGnRH	High
cGnRH-II	Moderate
LHRH (mGnRH)	Low
LHRH-A	Low

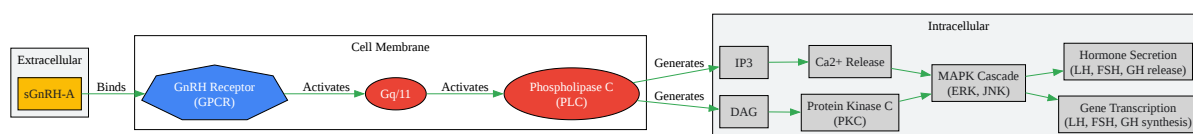
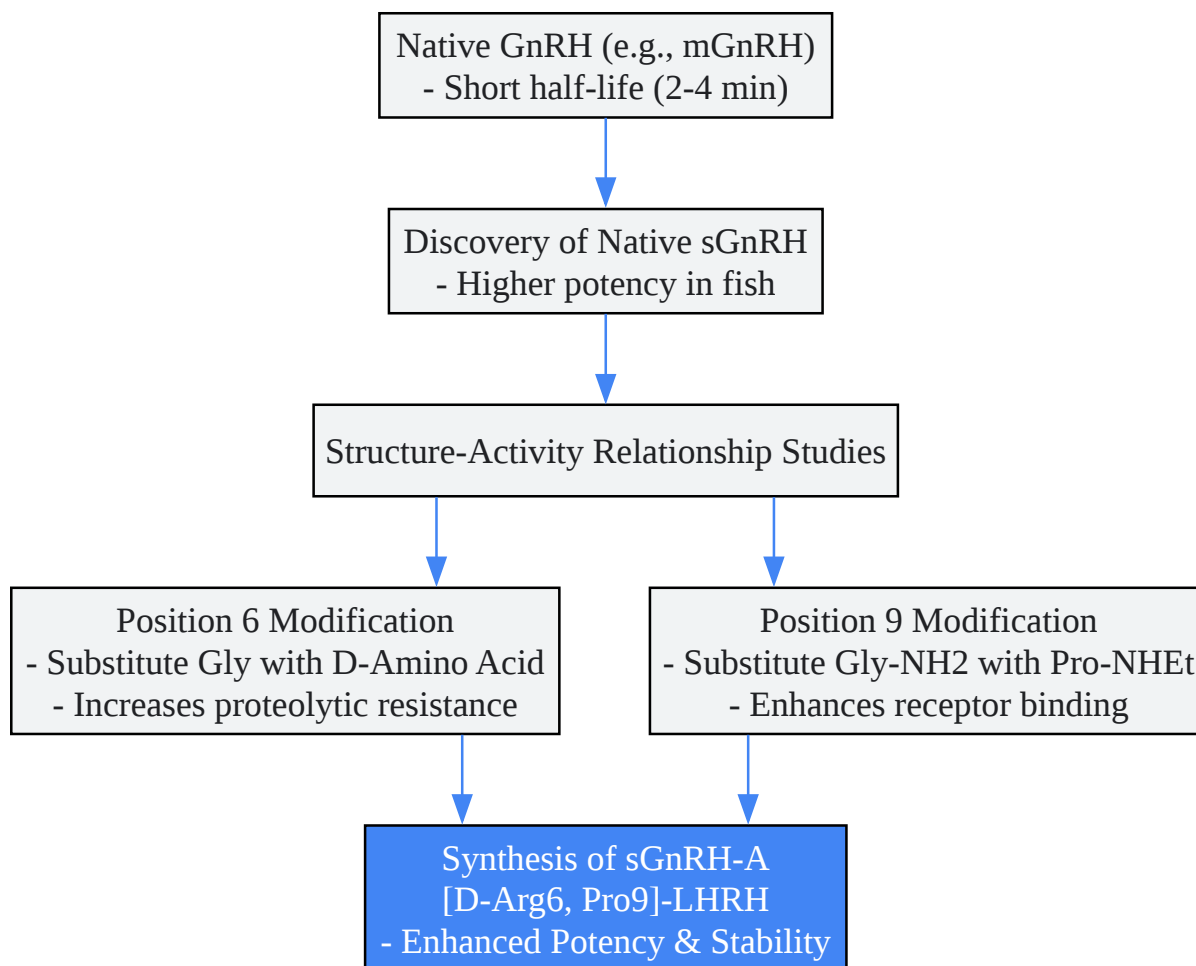
Table 1: Comparative potency of various GnRH forms on Growth Hormone (GH) mRNA levels and release in common carp pituitary.[5]

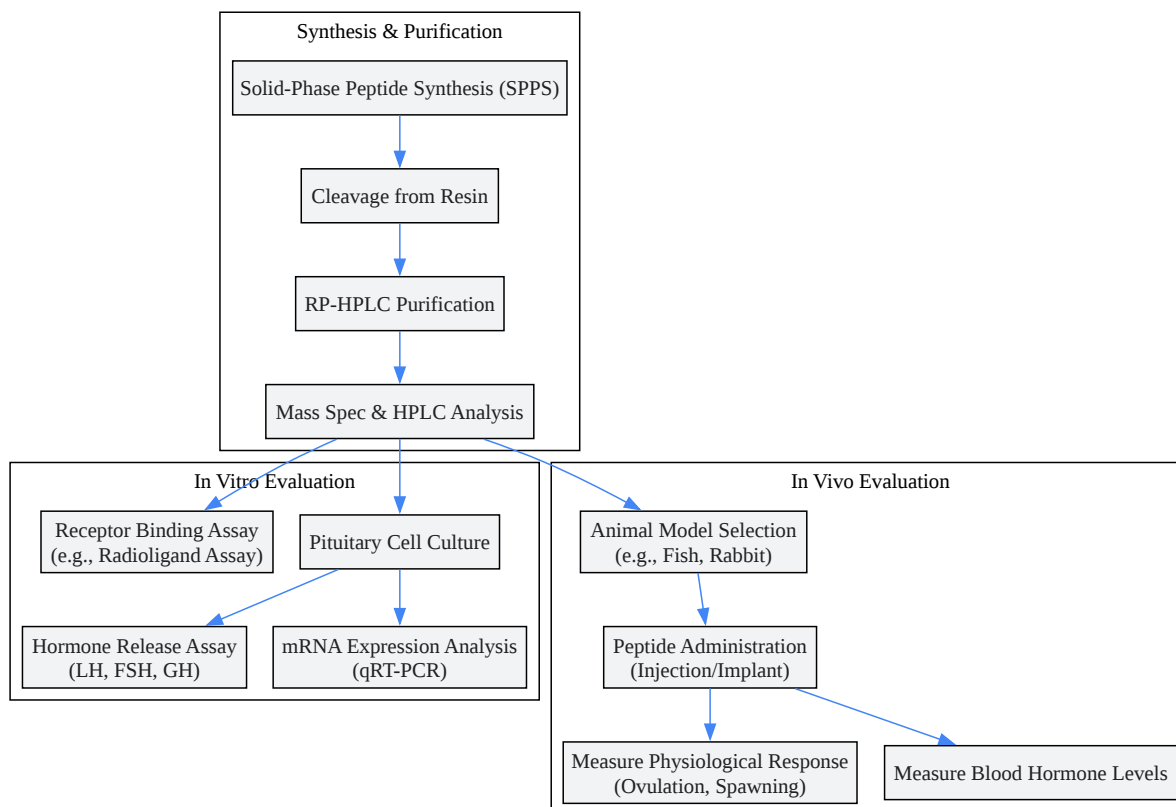
Synthesis of sGnRH-A Peptide

The synthesis of **sGnRH-A** and other GnRH analogs is typically achieved through Solid-Phase Peptide Synthesis (SPPS).[9][10] This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Logical Workflow for sGnRH-A Development

The development of **sGnRH-A** followed a logical progression from the native peptide to a highly potent analog.





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